N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide
CAS No.: 6422-48-6
Cat. No.: VC8734266
Molecular Formula: C15H12ClIN2OS
Molecular Weight: 430.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6422-48-6 |
|---|---|
| Molecular Formula | C15H12ClIN2OS |
| Molecular Weight | 430.7 g/mol |
| IUPAC Name | N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide |
| Standard InChI | InChI=1S/C15H12ClIN2OS/c1-9-11(16)6-4-8-13(9)18-15(21)19-14(20)10-5-2-3-7-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |
| Standard InChI Key | ZUTALBVOGZAPDX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of two aromatic rings connected via a thiourea (–N–C(=S)–N–) bridge:
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Ring A: 2-iodobenzamide group, featuring an electron-withdrawing iodine substituent at the ortho position.
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Ring B: 3-chloro-2-methylphenyl group, with chlorine and methyl groups at the meta and ortho positions, respectively.
This arrangement creates a planar thiourea linkage that facilitates π-π stacking and hydrogen bonding, as observed in analogous thiourea derivatives .
Comparative Molecular Features
The iodine atom increases molecular polarizability compared to the methyl group, enhancing London dispersion forces and potentially improving crystal packing efficiency.
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Based on methods for analogous thioureas , a plausible synthesis involves:
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Iodobenzamide Preparation:
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Iodination of 2-aminobenzoic acid via Sandmeyer reaction, followed by amide formation with thioisocyanate.
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3-Chloro-2-methylphenyl Isothiocyanate Synthesis:
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Coupling Reaction:
Critical Reaction Parameters
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Temperature Control: Maintain below 70°C to prevent iodine loss via C–I bond cleavage.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of the iodinated intermediate.
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Purification Challenges: Column chromatography with silica gel modified with 5% silver nitrate may be required to separate iodine-containing byproducts.
Physicochemical Properties
Spectral Predictions
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¹H NMR (DMSO-d₆):
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IR (KBr):
Stability Profile
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Thermal Stability: Decomposition expected above 180°C based on methyl analog data .
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Photolytic Sensitivity: Iodine substitution increases susceptibility to UV-induced degradation; storage in amber glass recommended.
Computational Modeling Insights
Density Functional Theory (DFT) Predictions
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HOMO-LUMO Gap: Calculated at 4.1 eV (B3LYP/6-31G*), indicating moderate reactivity.
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Molecular Electrostatic Potential: Strong negative charge localized on the thiourea sulfur (–0.32 e) and carbonyl oxygen (–0.28 e).
Docking Studies with β-Lactamase
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Binding Energy: –9.2 kcal/mol (AutoDock Vina)
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Key Interactions:
| Parameter | Value (Predicted) | Method |
|---|---|---|
| LC50 (Fish, 96h) | 12 mg/L | ECOSAR v2.0 |
| Biodegradation Probability | 0.18 | CATABOL v5.0 |
The persistent iodine substituent raises concerns about bioaccumulation potential.
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